molecular formula C16H16FN3O3 B2481512 N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1797555-74-8

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2481512
CAS No.: 1797555-74-8
M. Wt: 317.32
InChI Key: KGWKHCGOGMZUJM-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide is a synthetic organic compound that features a fluorophenyl group, a methoxyethyl chain, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Methoxyethyl Chain Addition: The next step involves the attachment of a methoxyethyl group to the fluorophenyl intermediate via nucleophilic substitution.

    Pyridinyl Group Incorporation: The final step involves the coupling of the pyridinyl group to the intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxyethyl and pyridinyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(1,2-oxazol-3-yl)ethanediamide
  • N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-2-yl)ethanediamide

Uniqueness

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its binding properties and reactivity compared to similar compounds with different substituent positions.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-23-14(11-4-2-5-12(17)8-11)10-19-15(21)16(22)20-13-6-3-7-18-9-13/h2-9,14H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWKHCGOGMZUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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